Taccalonolide C
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Overview
Description
Taccalonolide C is a highly oxygenated pentacyclic steroid isolated from the genus TaccaThese compounds have garnered significant attention in medicinal chemistry due to their unique structures, mechanisms of action, and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Taccalonolides, including Taccalonolide C, are typically isolated from the roots of Tacca species. The semi-synthesis of taccalonolides involves several steps, including epoxidation and hydrolysis reactions. For instance, an epoxidation reaction of a precursor compound can lead to a significant increase in antiproliferative potency .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on semi-synthesis from naturally occurring precursors. The complexity of the compound’s structure makes large-scale synthesis challenging, and current efforts are directed towards optimizing these processes .
Chemical Reactions Analysis
Types of Reactions: Taccalonolide C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents for epoxidation and reducing agents for hydrolysis. The conditions for these reactions are typically mild to preserve the integrity of the compound’s complex structure .
Major Products Formed: The major products formed from the reactions of this compound include various epoxidized and hydrolyzed derivatives. These derivatives often exhibit enhanced biological activity compared to the parent compound .
Scientific Research Applications
Taccalonolide C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying microtubule-stabilizing agents. In biology, it is used to investigate cell proliferation and apoptosis mechanisms. In medicine, this compound shows promise as an anticancer agent, particularly against drug-resistant tumors .
Mechanism of Action
Taccalonolide C exerts its effects by stabilizing microtubules, which are essential components of the cell cytoskeleton. Unlike other microtubule-stabilizing agents, this compound does not bind to the taxane-binding site of tubulin. Instead, it covalently binds to β-tubulin at a unique site, leading to the formation of abnormal mitotic spindles and subsequent mitotic arrest . This mechanism is particularly effective against cancer cells that have developed resistance to other microtubule-stabilizing agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Taccalonolide C include other taccalonolides such as Taccalonolide A, Taccalonolide B, and Taccalonolide E. These compounds share similar microtubule-stabilizing properties but differ in their specific structures and mechanisms of action .
Uniqueness: What sets this compound apart from other similar compounds is its unique binding site on β-tubulin and its ability to overcome multiple drug resistance mechanisms. This makes it a valuable addition to the family of microtubule-stabilizing agents with significant clinical potential .
Properties
Molecular Formula |
C36H46O14 |
---|---|
Molecular Weight |
702.7 g/mol |
IUPAC Name |
[(1R,2S,3S,4R,6S,8S,10S,11R,12R,13S,14S,15R,16R,17S,18R,21S,22S,25R)-4,11,15-triacetyloxy-22-hydroxy-12,16,18,21,22-pentamethyl-5,20,23-trioxo-9,24-dioxaheptacyclo[15.7.1.02,16.03,13.06,12.08,10.021,25]pentacosan-14-yl] acetate |
InChI |
InChI=1S/C36H46O14/c1-12-10-19(41)35(8)24-21(12)34(7)22(28(24)50-32(43)36(35,9)44)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(42)27(20)45-13(2)37)11-18-26(49-18)30(33)47-15(4)39/h12,17-18,20-24,26-31,44H,10-11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26+,27-,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 |
InChI Key |
RXQVUONAHNHYNF-XSUQWDDVSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]2([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)[C@@]2(C)O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5OC(=O)C)C)C)C |
Canonical SMILES |
CC1CC(=O)C2(C3C1C4(C(C3OC(=O)C2(C)O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5OC(=O)C)C)C)C |
Origin of Product |
United States |
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